Dodecan-2-ol

Description

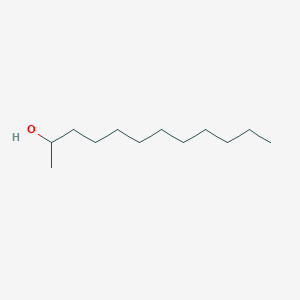

Structure

3D Structure

Properties

IUPAC Name |

dodecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWSEQPWKOWORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864232 | |

| Record name | Dodecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10203-28-8 | |

| Record name | (±)-2-Dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DODECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dodecan-2-ol chemical and physical properties

An In-Depth Technical Guide to Dodecan-2-ol: Properties, Analysis, and Applications

Introduction

This compound (CAS No: 10203-28-8), a secondary fatty alcohol, is a significant molecule in various fields of chemical research and industrial application.[1][2] Structurally, it is comprised of a twelve-carbon aliphatic chain (dodecane) with a hydroxyl (-OH) group located on the second carbon atom.[3] This positioning of the functional group distinguishes it from its primary alcohol isomer, dodecan-1-ol, and imparts unique chemical and physical properties that are leveraged in applications ranging from the synthesis of surfactants and specialty chemicals to its use as a flavoring agent and semiochemical.[2][4][5] For professionals in drug development, the chiral center at the second carbon makes (R)- and (S)-enantiomers of this compound valuable building blocks in asymmetric synthesis.[6][] This guide provides a comprehensive technical overview of its core properties, spectroscopic signature, synthesis, and handling protocols.

Core Chemical and Physical Properties

The physical characteristics of this compound are dictated by its long hydrophobic alkyl chain and the polar hydroxyl group. This amphiphilic nature governs its solubility and thermal properties. While the long carbon chain results in low water solubility, it is readily soluble in many organic solvents.[2][8][9][10]

| Property | Value | Source |

| IUPAC Name | This compound | [1][3] |

| Synonyms | Decyl methyl carbinol, 2-Hydroxydodecane | [2][3][10] |

| CAS Number | 10203-28-8 | [1][3][4] |

| Molecular Formula | C₁₂H₂₆O | [1][3][4] |

| Molecular Weight | 186.33 g/mol | [1][3] |

| Appearance | Colorless to pale yellow clear liquid | [2][8] |

| Melting Point | 17-19 °C | [8] |

| Boiling Point | 249-250 °C at 760 mmHg | [5][11][12] |

| Density | ~0.829 - 0.835 g/cm³ at 20-25 °C | [5][8][11][12] |

| Refractive Index | ~1.438 - 1.444 at 20 °C | [5][8][12] |

| Vapor Pressure | 0.0031 mmHg at 25 °C | [2] |

| Flash Point | >110 °C (>230 °F) | [8][11] |

| Water Solubility | ~16.18 - 20 mg/L at 25 °C (practically insoluble) | [8][10][13] |

| Solubility | Soluble in alcohol, ether, and other organic solvents | [2][8][9] |

| XLogP3 | 5.1 | [3][8] |

Spectroscopic Data Analysis

Accurate characterization of this compound is fundamental for its use in synthesis and analysis. Spectroscopic methods provide a definitive fingerprint of the molecule's structure.[14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by several key absorbances:

-

O-H Stretch: A strong, broad absorption band typically appears in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration.

-

C-H Stretch: Sharp peaks are observed between 2850-3000 cm⁻¹ due to the stretching vibrations of the alkyl C-H bonds.

-

C-O Stretch: A distinct peak in the 1050-1150 cm⁻¹ range indicates the C-O stretching vibration of the secondary alcohol.[15]

-

Fingerprint Region: The region below 1500 cm⁻¹ contains complex vibrations that are unique to the molecule's overall structure.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton spectrum would show a characteristic multiplet around 3.6-3.8 ppm for the single proton on the carbon bearing the hydroxyl group (H-2). A doublet at approximately 1.2 ppm corresponds to the methyl group at the C-1 position. The long chain of methylene groups (-(CH₂)₉-) would produce a large, complex multiplet in the 1.2-1.4 ppm region. The terminal methyl group (H-12) would appear as a triplet around 0.9 ppm.

-

¹³C NMR: The carbon spectrum would show the carbon attached to the hydroxyl group (C-2) resonating downfield around 68 ppm. The C-1 methyl carbon would appear around 23 ppm, while the terminal methyl carbon (C-12) would be found near 14 ppm. The remaining methylene carbons would produce a series of signals between 22 and 39 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound typically does not show a strong molecular ion peak (M⁺) at m/z 186 due to facile fragmentation. The most prominent peak is often observed at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment, which is a characteristic feature of secondary alcohols with a methyl group adjacent to the carbinol carbon.[16] Other fragments result from the cleavage of the alkyl chain.

Workflow for Spectroscopic Identification

Caption: Workflow for the spectroscopic identification of this compound.

Synthesis and Reactivity

Synthesis Pathways

This compound can be synthesized through several routes:

-

Oxidation of Dodecane: The direct oxidation of n-dodecane in the presence of a catalyst like boric acid can yield this compound.[5]

-

From Methyl Isobutyl Ketone (MIBK): An integrated process starting from MIBK, which can be derived from lignocellulose, can produce C₁₂ oxygenates that are subsequently hydrogenated to this compound over a Ruthenium-on-carbon (Ru/C) catalyst.[17]

-

Electrochemical Hydrogenation: Dodecan-1,2-oxide can be electrochemically hydrogenated to form this compound.[5]

Core Reactivity

As a secondary alcohol, this compound undergoes reactions typical of this functional group. The most common is oxidation to its corresponding ketone, 2-dodecanone. This transformation can be achieved using various oxidizing agents. For instance, catalytic oxidation with molecular oxygen is possible using a palladium(II) acetate catalyst in the presence of pyridine.[5]

Caption: Oxidation of this compound to 2-Dodecanone.

Experimental Protocols

Purification by Vacuum Distillation

Due to its high boiling point, this compound is best purified by vacuum distillation to prevent thermal decomposition.[18]

Objective: To remove non-volatile impurities and other compounds with significantly different boiling points.

Methodology:

-

Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.

-

Charging the Flask: Add the impure this compound to the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

-

Applying Vacuum: Gradually reduce the pressure in the system to the desired level. The boiling point of this compound is approximately 110-115 °C at 1.5-2 mmHg.[5]

-

Heating: Gently heat the flask using a heating mantle.

-

Fraction Collection: Collect and discard any initial low-boiling fractions (forerun). Collect the main fraction distilling at a constant temperature and pressure.

-

Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly reintroducing air.

Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable volatile solvent like hexane or ethyl acetate.

-

Instrument Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 280 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.[19]

-

Carrier Gas: Helium or Hydrogen.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks.

Applications and Industrial Relevance

This compound is a versatile compound with a range of applications:

-

Surfactants and Emulsifiers: Its amphiphilic nature makes it useful as a surfactant, emulsifier, and lubricant in detergents, personal care products, and cosmetics.[2][9]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, such as 2-dodecanone and various esters.[2][5] The related primary alcohol, dodecan-1-ol, is a key precursor to the widely used surfactant sodium lauryl sulfate (SLS).[20]

-

Flavoring Agent: this compound is approved in the EU as a food flavoring agent.[5][8]

-

Semiochemical: It has been identified as a semiochemical, a chemical signal used in communication between organisms, such as in the tibial gland secretion of certain ant species.[4][5]

-

Chiral Synthesis: Enantiomerically pure forms of this compound are valuable chiral building blocks for the pharmaceutical industry, used in the synthesis of complex bioactive molecules.[6][]

Safety and Handling

While this compound is not classified as acutely toxic, proper handling is essential to minimize risks.

-

Hazards Identification: The primary hazard is skin irritation.[3] It may also cause eye irritation upon direct contact.[2]

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

-

Skin Contact: Take off contaminated clothing and rinse the skin with plenty of water.[11][24]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[21][23]

-

Ingestion: Rinse mouth with water. Consult a physician if feeling unwell.[11][21]

-

Conclusion

This compound is a functionally important secondary alcohol with well-defined chemical and physical properties. Its long alkyl chain and secondary hydroxyl group provide a unique combination of non-polar and polar characteristics, making it a valuable component in surfactants, a useful intermediate in organic synthesis, and a key chiral building block. A thorough understanding of its spectroscopic profile, reactivity, and handling requirements is essential for its safe and effective use by researchers, scientists, and drug development professionals.

References

-

National Institute of Standards and Technology. (n.d.). 2-Dodecanol. NIST Chemistry WebBook. Retrieved from [Link]

-

The Pherobase. (2025). Semiochemical compound: this compound | C12H26O. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-dodecanol, 10203-28-8. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Dodecanol (CAS 10203-28-8). Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Dodecanol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DODECANOL. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Dodecanol IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 2-Octyl-1-dodecanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Dodecanol. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-dodecanol (C12H26O). Retrieved from [Link]

-

Scent.vn. (n.d.). This compound (CAS 10203-28-8): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

PubMed. (2017). Direct Synthesis of Renewable Dodecanol and Dodecane with Methyl Isobutyl Ketone over Dual-Bed Catalyst Systems. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Dodecanol Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-dodecanol - 10203-28-8. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Dodecanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Dodecanol Gas Phase IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST / TRC Web Thermo Tables. Retrieved from [Link]

-

Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DODECANOL. Retrieved from [Link]

Sources

- 1. 2-Dodecanol [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C12H26O | CID 25045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Semiochemical compound: this compound | C12H26O [pherobase.com]

- 5. 2-Dodecanol – Wikipedia [de.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-dodecanol, 10203-28-8 [thegoodscentscompany.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. scent.vn [scent.vn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. grokipedia.com [grokipedia.com]

- 14. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 15. 2-Dodecanol [webbook.nist.gov]

- 16. 2-Dodecanol [webbook.nist.gov]

- 17. Direct Synthesis of Renewable Dodecanol and Dodecane with Methyl Isobutyl Ketone over Dual-Bed Catalyst Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Dodecanol - Wikipedia [en.wikipedia.org]

- 21. chemicalbook.com [chemicalbook.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. chemos.de [chemos.de]

- 24. tcichemicals.com [tcichemicals.com]

Dodecan-2-ol CAS number 10203-28-8

An In-Depth Technical Guide to Dodecan-2-ol (CAS: 10203-28-8)

Introduction

This compound (CAS Number: 10203-28-8) is a secondary fatty alcohol characterized by a twelve-carbon aliphatic chain with a hydroxyl group located at the second carbon position.[1] This structure imparts amphiphilic properties, making it a versatile compound in various industrial and research applications. Unlike its primary alcohol isomer, Dodecan-1-ol (lauryl alcohol), the placement of the hydroxyl group in this compound influences its physical properties and reactivity, rendering it valuable as a surfactant, emollient, lubricant, and chemical intermediate.[2][3] This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and safety protocols, tailored for researchers and professionals in chemistry and drug development.

Physicochemical and Spectroscopic Properties

The precise characterization of this compound is fundamental to its application. Its physical properties are well-documented, and its structure can be unequivocally confirmed through modern spectroscopic techniques.

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 10203-28-8 | [1][2][4] |

| Molecular Formula | C₁₂H₂₆O | [1][4][5] |

| Molecular Weight | 186.33 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Decyl methyl carbinol, 2-Hydroxydodecane | [1][2] |

| Appearance | Colorless to pale yellow clear liquid or white solid | [2][5][6] |

| Melting Point | 17-19 °C | [5][6] |

| Boiling Point | 249-250 °C | [5] |

| Density | 0.829 g/mL at 20 °C | [5] |

| Refractive Index (n20/D) | 1.438 - 1.444 | [5][6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether | [2][3] |

| Flash Point | >110 °C (>230 °F) | [6] |

| pKa | 15.27 ± 0.20 (Predicted) | [2] |

| LogP (Octanol/Water) | ~5.1 | [1] |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.[7][8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (C2-H) around 3.8 ppm. The terminal methyl group (C1-H₃) would appear as a doublet around 1.2 ppm, coupled to the C2 proton. The other terminal methyl group (C12-H₃) would be a triplet around 0.9 ppm, and the extensive methylene chain (C3-C11) would present as a broad multiplet between 1.2 and 1.4 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum would show the C2 carbon atom (attached to the -OH group) shifted downfield to approximately 68 ppm. The C1 methyl carbon would be observed around 23 ppm, while the carbons of the long alkyl chain would resonate in the 22-32 ppm region, with the terminal C12 methyl appearing around 14 ppm.

-

Mass Spectrometry (MS): Under electron ionization (EI), this compound does not typically show a strong molecular ion peak (m/z 186). A characteristic fragmentation is the alpha-cleavage adjacent to the oxygen atom, resulting in a prominent base peak at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment. Another significant fragment would be the loss of water (M-18) from the molecular ion.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group.[1] Strong C-H stretching vibrations are observed between 2850 and 3000 cm⁻¹, and a distinct C-O stretching band appears in the 1100-1150 cm⁻¹ region, characteristic of a secondary alcohol.[1]

Synthesis and Manufacturing

While detailed industrial synthesis routes for this compound are proprietary, a common laboratory-scale synthesis involves the Grignard reaction. This method offers a reliable pathway for producing secondary alcohols with high specificity.

Synthetic Workflow: Grignard Reaction

Caption: Grignard synthesis of this compound.

Causality: The nucleophilic methyl group from the Grignard reagent (CH₃MgBr) attacks the electrophilic carbonyl carbon of decanal. The subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol product, this compound. This method is highly effective for creating a specific C-C bond at the carbonyl carbon.

Analytical Methodologies

Accurate quantification and identification of this compound in various matrices, from raw materials to environmental samples, require robust analytical methods. Gas chromatography is often the method of choice due to the compound's volatility.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a standard procedure for the qualitative and quantitative analysis of this compound.

1. Sample Preparation:

- Prepare a stock solution of 1 mg/mL this compound in a volatile organic solvent such as hexane or dichloromethane.

- Create a series of calibration standards by serially diluting the stock solution.

- For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.[9]

2. GC-MS System and Conditions:

- Injector: 250 °C, Split mode (e.g., 25:1 ratio).[10]

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.[11]

- Oven Temperature Program:

- Initial temperature: 100 °C, hold for 2 minutes.

- Ramp: Increase at 10 °C/min to 280 °C.

- Final hold: 5 minutes.[11]

- MS Detector:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

- Source Temperature: 230 °C.[11]

- Scan Range: m/z 30-400.[11]

3. Data Analysis:

- Identify the this compound peak in the total ion chromatogram (TIC) by its retention time.

- Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The fragmentation pattern, including the base peak at m/z 45, is a key identifier.[9]

- For quantification, generate a calibration curve by plotting the peak area of the standards against their concentration.

Analytical Workflow Diagram

Caption: General workflow for GC-MS analysis of this compound.

Applications and Mechanisms of Action

This compound's utility stems from its molecular structure, which combines a long, nonpolar alkyl chain with a polar hydroxyl group.

-

Cosmetics and Personal Care: It functions as an emollient, softening and moisturizing the skin by forming a protective lipid barrier that reduces transepidermal water loss.[2][12] It also acts as a thickening agent and emulsion stabilizer in creams and lotions.[2][13]

-

Surfactants and Emulsifiers: Its amphiphilic nature allows it to reduce surface tension between immiscible liquids (like oil and water), making it an effective emulsifier and surfactant in detergents and cleaning agents.[2] The hydrophobic tail orients into the oil phase while the hydrophilic head remains in the aqueous phase.

Caption: this compound stabilizing an oil droplet in water.

-

Antifungal Research: Studies have shown that this compound can inhibit hyphal formation in the pathogenic yeast Candida albicans.[14] This suggests a potential role in the development of novel antifungal agents, possibly by disrupting cell membrane integrity or related signaling pathways.[14]

-

Chemical Synthesis: It serves as a precursor for synthesizing other molecules, such as esters and ethers, where the long alkyl chain is desired to increase lipophilicity.[2][15]

Safety and Toxicology

According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation.[1][5]

-

Hazard Identification:

-

Handling and Storage:

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat is recommended to prevent skin and eye contact.

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Keep away from strong oxidizing agents and ignition sources.[16][17]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[18]

-

Conclusion

This compound is a functionally significant secondary alcohol with well-defined physicochemical properties. Its value in cosmetics, industrial surfactants, and as a synthetic building block is directly attributable to its amphiphilic structure. The analytical methods for its characterization are robust and primarily rely on chromatographic and spectroscopic techniques. While it is considered a skin irritant and requires appropriate handling, its diverse applications and emerging role in areas like antifungal research underscore its continued importance for scientists and drug development professionals.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25045, this compound. Retrieved from [Link]1]

-

The Good Scents Company (n.d.). 2-dodecanol, 10203-28-8. Retrieved from [Link].

-

Cheméo (n.d.). Chemical Properties of 2-Dodecanol (CAS 10203-28-8). Retrieved from [Link].

-

Matrix Fine Chemicals (n.d.). This compound | CAS 10203-28-8. Retrieved from [Link].

-

Solubility of Things (n.d.). 2-Dodecanol. Retrieved from [Link].

- Dodecanol (n.d.). In Chemical Entities of Biological Interest (ChEBI).

-

Ataman Kimya (n.d.). DODECANOL. Retrieved from [Link].

-

NIST (n.d.). 2-Dodecanol. In NIST Chemistry WebBook. Retrieved from [Link].

-

Zembrzuska, J. (2017). Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate). ResearchGate. Retrieved from [Link].

-

ChemSynthesis (2025). 2-dodecanol - 10203-28-8. Retrieved from [Link].

-

Restek (n.d.). Dodecanol: CAS # 112-53-8 Compound Information. Retrieved from [Link].

- Santa Cruz Biotechnology (n.d.). 2-Octyl-1-dodecanol Safety Data Sheet.

-

Wikipedia (n.d.). Dodecanol. Retrieved from [Link].

- ChemicalBook (2025). 2-Octyl-1-dodecanol - Safety Data Sheet.

- Journal of Chromatography A - IRIS Unime (n.d.). GC-MS analysis parameters.

- BenchChem (n.d.). Analysis of 2-Octyldodecan-1-ol and its Impurities by HPLC.

- USP-NF (2017). Octyldodecanol.

-

Universal Class (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link].

-

Leah4sci (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Retrieved from [Link].

-

ChemComplete (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link].

Sources

- 1. This compound | C12H26O | CID 25045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | CAS 10203-28-8 [matrix-fine-chemicals.com]

- 5. 2-DODECANOL | 10203-28-8 [chemicalbook.com]

- 6. 2-dodecanol, 10203-28-8 [thegoodscentscompany.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 2-Dodecanol [webbook.nist.gov]

- 10. iris.unime.it [iris.unime.it]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. atamankimya.com [atamankimya.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. Dodecanol - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Natural Sources of Dodecan-2-ol for Researchers and Drug Development Professionals

Abstract

Dodecan-2-ol, a twelve-carbon secondary alcohol, is a naturally occurring volatile organic compound with significant biological activity. This technical guide provides an in-depth exploration of the diverse natural sources of this compound, encompassing the botanical, entomological, and microbiological realms. We delve into the intricate biosynthetic pathways responsible for its production, detail robust methodologies for its extraction and characterization, and discuss its multifaceted ecological roles. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to facilitate further investigation and application of this versatile molecule.

Introduction: The Chemical Ecology of this compound

This compound (C₁₂H₂₆O) is a chiral secondary alcohol that exists as (R)- and (S)-enantiomers.[1] Its presence in nature is not coincidental; it plays crucial roles in chemical communication and defense mechanisms across different kingdoms of life. As a semiochemical, it can act as a pheromone, allomone, or kairomone, mediating interactions between organisms.[2] The growing interest in natural products for pharmaceutical and agricultural applications has brought this compound into focus as a molecule with potential for development into novel drugs, pest management agents, and flavor enhancers. Understanding its natural origins is the first critical step in harnessing its potential.

Botanical Sources of this compound

Several plant species have been identified as natural producers of this compound, often as a component of their essential oils or resins.

Commiphora rostrata

The resin of Commiphora rostrata, a plant belonging to the Burseraceae family, has been reported to contain this compound.[1] This finding is significant as resins from the Commiphora genus have a long history of use in traditional medicine.

Ruta graveolens (Common Rue)

The essential oil of Ruta graveolens, commonly known as rue, is a well-documented source of this compound. Quantitative analysis of the essential oil from the aerial parts of Ruta graveolens has identified this compound, although its concentration can vary depending on the plant's growth phase.[3][4] For instance, one study reported the presence of 2-undecanol, a structurally similar compound, at 1.85% in the essential oil, highlighting the presence of secondary alcohols in this plant.[4] Another analysis of Ruta graveolens essential oil identified a range of lipid compounds and alcohols, further suggesting its potential as a source.[5]

Hops (Humulus lupulus)

Volatile analyses of hops have indicated the presence of various ketones and alcohols. While specific quantitative data for this compound is not consistently reported, the presence of its precursor, dodecan-2-one, has been noted in certain hop varieties.[6] The enzymatic reduction of such ketones within the plant tissue is a plausible route to this compound.

Table 1: this compound in Selected Botanical Sources

| Plant Species | Part Analyzed | Compound Identified | Concentration/Notes | Reference(s) |

| Commiphora rostrata | Resin | This compound | Reported presence | [1] |

| Ruta graveolens | Aerial parts (Essential Oil) | This compound | Present, concentration varies with growth phase. Precursor dodecan-2-one also present. | [3][4] |

| Humulus lupulus | Cones | Dodecan-2-one (precursor) | Dodecan-2-one detected, suggesting potential for this compound presence. | [6] |

Entomological Significance: this compound as a Semiochemical

In the insect world, this compound plays a vital role in chemical communication, acting as a pheromone that can signal alarm or attraction.

Alarm Pheromone in Ants

This compound has been identified as a component of the alarm pheromone in certain ant species. For example, in the clonal raider ant, Ooceraea biroi, a blend of compounds including 4-methyl-3-heptanone and 4-methyl-3-heptanol elicits alarm behavior.[7] While not this compound itself, this highlights the role of secondary alcohols in ant alarm signaling. In other ant species, undecane, a hydrocarbon precursor to undecan-2-ol, is a known alarm pheromone.[8][9] The enzymatic conversion of such hydrocarbons to their corresponding secondary alcohols is a plausible biosynthetic route for these semiochemicals.

Attractant for Various Insect Species

This compound and its derivatives can act as attractants for a range of insects. While specific data comparing the attractant properties of this compound enantiomers is limited, the compound has been identified in the volatile profiles of various insects, suggesting a role in their chemical ecology.[10] The study of insect attractants often involves testing a wide array of volatile compounds, including secondary alcohols.[11][12]

Microbial Production of this compound

Microorganisms, including fungi and bacteria, are prolific producers of a vast array of secondary metabolites, including this compound.

Fungal Synthesis: Conidiobolus coronatus

The entomopathogenic fungus Conidiobolus coronatus has been shown to produce this compound.[13] The production of this compound is influenced by the culture medium, with quantitative analysis confirming its presence in fungal filtrates. This discovery opens up possibilities for the biotechnological production of this compound through fungal fermentation.

Bacterial Biosynthesis

Various bacterial species are capable of producing long-chain alcohols, including this compound. Methane-utilizing bacteria can oxidize n-alkanes to their corresponding secondary alcohols.[14] The production of these alcohols is often linked to fatty acid metabolism, where fatty acids are converted to aldehydes and subsequently reduced to alcohols.[15] The enzymatic reduction of ketones to secondary alcohols is a key step in these pathways.[16]

Table 2: Microbial Sources of this compound

| Microorganism | Type | Key Findings | Reference(s) |

| Conidiobolus coronatus | Fungus | Produces this compound; yield is dependent on the culture medium. | [13] |

| Methane-utilizing bacteria | Bacteria | Can oxidize n-dodecane to this compound. | [14] |

| Various bacteria | Bacteria | Biosynthesis of long-chain alcohols is linked to fatty acid metabolism and ketone reduction. | [15][16] |

Biosynthesis of this compound

The natural synthesis of this compound is intrinsically linked to lipid metabolism. The primary pathways involve the modification of fatty acids or the reduction of corresponding ketones.

Microbial Biosynthesis of Secondary Alcohols

In microorganisms, the biosynthesis of long-chain secondary alcohols typically proceeds through the following steps:

-

Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids.

-

Formation of Fatty Acyl-CoA: Fatty acids are activated to their coenzyme A (CoA) thioesters.

-

Reduction to Aldehyde: Fatty acyl-CoA is reduced to a fatty aldehyde by an acyl-CoA reductase.

-

Oxidation to Ketone (for secondary alcohols): For the synthesis of a secondary alcohol like this compound, the corresponding alkane (dodecane) can be sub-terminally oxidized to form dodecan-2-one.

-

Reduction to Alcohol: The ketone (dodecan-2-one) is then reduced to the secondary alcohol (this compound) by a secondary alcohol dehydrogenase.[16]

Caption: Proposed microbial biosynthetic pathway for this compound.

Insect Pheromone Biosynthesis

In insects, the biosynthesis of long-chain alcohols and other cuticular hydrocarbons is also tied to fatty acid metabolism. The pathway generally involves the elongation of fatty acids, followed by reduction to aldehydes, and then either decarbonylation to hydrocarbons or further reduction to alcohols.

Caption: Generalized insect biosynthetic pathway for long-chain alcohols.

Methodologies for Extraction, Isolation, and Identification

The successful study of this compound from natural sources relies on robust and sensitive analytical techniques. The choice of method depends on the source matrix and the volatility of the compound.

Extraction from Plant Material

Protocol: Solvent Extraction of this compound from Ruta graveolens Leaves

-

Sample Preparation: Air-dry fresh leaves of Ruta graveolens at room temperature and grind them into a fine powder.

-

Maceration: Place a known weight of the powdered plant material (e.g., 100 g) in a stoppered container and add a suitable organic solvent such as methanol or ethanol (e.g., 500 mL).[17][18]

-

Extraction: Allow the mixture to stand for at least 3 days at room temperature with frequent agitation.[19]

-

Filtration: Separate the extract (micelle) from the solid plant material (marc) by filtration through Whatman No. 1 filter paper.[20]

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

Purification (Optional): The crude extract can be further purified using column chromatography on silica gel with a suitable solvent system (e.g., hexane:ethyl acetate gradient) to isolate this compound.

Extraction from Fungal Cultures

Protocol: Extraction of Volatile Organic Compounds from Conidiobolus coronatus Culture

-

Culturing: Grow the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) in a sealed vial to allow for the accumulation of volatile compounds in the headspace.

-

Headspace Solid-Phase Microextraction (SPME):

-

Thermal Desorption and GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph (GC) coupled with a mass spectrometer (MS) for thermal desorption of the analytes.

-

The separated compounds are then identified by their mass spectra and retention times.

-

Analysis of Insect Semiochemicals

Protocol: Solid-Phase Microextraction (SPME) of Insect Pheromones

-

Insect Preparation: Immobilize the insect of interest (e.g., an ant) to expose the relevant gland (e.g., Dufour's gland).

-

SPME Sampling:

-

GC-MS Analysis: Analyze the adsorbed compounds by thermal desorption GC-MS as described above.

Caption: Experimental workflow for the extraction and analysis of this compound.

Conclusion and Future Perspectives

This compound is a ubiquitous natural product with diverse biological roles. Its presence in plants, insects, and microorganisms underscores its ecological importance and highlights its potential for various applications. This guide has provided a comprehensive overview of its natural sources, biosynthetic origins, and the methodologies required for its study. Future research should focus on the quantitative analysis of this compound in a wider range of organisms, the elucidation of the specific enzymes involved in its biosynthesis, and the exploration of the biological activities of its individual enantiomers. Such endeavors will undoubtedly pave the way for the development of novel and sustainable products based on this fascinating natural molecule.

References

- Benchchem. (2025). Application Notes and Protocols for Solid-Phase Microextraction (SPME)

- Benchchem. (2025). Comparative Efficacy of 2-Decanol Enantiomers as Insect Attractants: A Review of Available Evidence.

- PubChem. (n.d.). This compound.

- Hou, C. T., Patel, R., Laskin, A. I., & Barnabe, N. (1981). Microbial oxidation of gaseous hydrocarbons: production of secondary alcohols from corresponding n-alkanes by methane-utilizing bacteria. Applied and Environmental Microbiology, 41(4), 829–832.

- Benchchem. (2025). Comparative Efficacy of 2-Decanol Enantiomers as Insect Attractants: A Review of Available Evidence.

- ResearchGate. (n.d.).

- TTU DSpace Repository. (n.d.). Use of solid-phase microextraction to detect semiochemicals in synthetic and biological samples.

- De Feo, V., De Simone, F., & Senatore, F. (2002). Potential allelochemicals from the essential oil of Ruta graveolens. Phytochemistry, 61(5), 573–578.

- Kühbandner, S., Lauk, J., & Ruther, J. (2015). Solid Phase Micro-extraction (SPME) with In Situ Transesterification: An Easy Method for the Detection of Non-volatile Fatty Acid Derivatives on the Insect Cuticle. Journal of Chemical Ecology, 41(6), 584–592.

- ResearchGate. (n.d.). (PDF) Applicability of distillation-extraction technique for isolation of volatile compounds from different cultures of microscopic fungi.

- Lsmu.lt. (n.d.). Evaluation of Essential Oil Composition of Ruta graveolens L. Using GC-MC.

- Vrhovsek, U., et al. (2021). Chemical characterization of the two major hop varieties produced in Patagonia (Argentina) for the brewing industry. Food Chemistry, 365, 130499.

- Sigma-Aldrich. (n.d.).

- PubMed. (n.d.). Separation and qualitative study of Ruta graveolens L. essential oil components by prep-GC, GC-QTOF-MS and NMR.

- Riva, S., et al. (2006). Selective Enzymatic Reduction of Aldehydes. Molecules, 11(1), 50-58.

- ResearchGate. (n.d.). Solid phase micro extraction technique used for collecting semiochemicals. Identification of volatiles released by individual signalling Phyllonorycter sylvella moths.

- PubMed Central. (n.d.). Volatile Organic Compounds (VOCs) of Endophytic Fungi Growing on Extracts of the Host, Horseradish (Armoracia rusticana).

- Kim, Y. S., et al. (2019). GC/MS and HPLC/PDA characterization of essential oils and phenolic compounds from the aerial parts of common rue. Applied Biological Chemistry, 62(1), 1-8.

- Howard, T. P., et al. (2015). Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. Molecular BioSystems, 11(9), 2448-2458.

- Park, M. O. (2005). New Pathway for Long-Chain n-Alkane Synthesis via 1-Alcohol in Vibrio furnissii M1. Journal of Bacteriology, 187(5), 1570–1575.

- Kamut, M., et al. (2021). Dodecanol, metabolite of entomopathogenic fungus Conidiobolus coronatus, affects fatty acid composition and cellular immunity of Galleria mellonella and Calliphora vicina. Scientific Reports, 11(1), 15995.

- MDPI. (n.d.).

- Fatma, Z., et al. (2021). Microbial engineering to produce fatty alcohols and alkanes. Critical Reviews in Biotechnology, 41(6), 843-863.

- ResearchG

- Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts.

- McKenzie, S. K., et al. (2016). The Alarm Pheromone and Alarm Response of the Clonal Raider Ant. PLoS ONE, 11(11), e0166401.

- Weber, M. G., et al. (2017). Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants. Journal of Chemical Ecology, 43(4), 347-356.

- The Pherobase. (n.d.). Semiochemical compound: this compound | C12H26O.

- GovInfo. (n.d.).

- ResearchGate. (n.d.). Identification of Undecane as an Alarm Pheromone of the Ant Formica argentea | Request PDF.

- ResearchGate. (n.d.). Insect pheromones: An overview of function, form, and discovery.

- Wrzesień, M., et al. (2023). Chemical Insect Attractants Produced by Flowers of Impatiens spp. (Balsaminaceae) and List of Floral Visitors. Plants, 12(24), 4153.

- Tadesse, M. G. (2020). Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. Journal of Experimental Biology and Agricultural Sciences, 8(1), 1-11.

- Wsu.edu. (n.d.).

- Google Patents. (n.d.). US20020061324A1 - Novel bisexual attractants, aggregants and arrestants for adults and larvae of codling moth and other species of lepidoptera.

- TNAU Agritech Portal. (n.d.). Extraction techniques of Medicinal plants.

- AntWiki. (n.d.).

- NIH. (n.d.). Chemical Profiles of Two Pheromone Glands Are Differentially Regulated by Distinct Mating Factors in Honey Bee Queens (Apis mellifera L.).

- ResearchGate. (n.d.). Examples of insect pheromones and their function in social behaviors. A...

- ResearchGate. (n.d.).

- SciSpace. (n.d.). An Overview of Methods of Extraction, Isolation and Characterization of Natural Medicinal Plant Products in Improved Traditional.

- Google Patents. (n.d.). US6001615A - Enzymatic reduction of ketone groups in 6-cyano-3,5-dihydroxy-hexanoic alkyl ester.

- PubMed Central. (n.d.). Anaerobic Oxidation of n-Dodecane by an Addition Reaction in a Sulfate-Reducing Bacterial Enrichment Culture.

- ResearchGate. (n.d.). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols.

- ResearchGate. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Semiochemical compound: this compound | C12H26O [pherobase.com]

- 3. lsmu.lt [lsmu.lt]

- 4. mdpi.com [mdpi.com]

- 5. Separation and qualitative study of Ruta graveolens L. essential oil components by prep-GC, GC-QTOF-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening of volatile organic compounds (VOCs) from liquid fungal cultures using ambient mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. antwiki.org [antwiki.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. govinfo.gov [govinfo.gov]

- 12. US20020061324A1 - Novel bisexual attractants, aggregants and arrestants for adults and larvae of codling moth and other species of lepidoptera - Google Patents [patents.google.com]

- 13. Dodecanol, metabolite of entomopathogenic fungus Conidiobolus coronatus, affects fatty acid composition and cellular immunity of Galleria mellonella and Calliphora vicina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 15. Microbial engineering to produce fatty alcohols and alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 23. Solid Phase Micro-extraction (SPME) with In Situ Transesterification: An Easy Method for the Detection of Non-volatile Fatty Acid Derivatives on the Insect Cuticle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Dodecan-2-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of dodecan-2-ol, a C12 secondary fatty alcohol, in a diverse range of organic solvents. As a molecule with both a polar hydroxyl head and a long nonpolar hydrocarbon tail, its solubility characteristics are of significant interest in numerous applications, including pharmaceuticals, cosmetics, and industrial formulations. This document delves into the theoretical principles governing its solubility, presents quantitative solubility data, and offers a detailed experimental protocol for determining its solubility in novel solvents. The information herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and chemical engineering.

Introduction: The Significance of this compound Solubility

This compound (C₁₂H₂₆O) is a versatile organic compound utilized in various industrial and research settings. Its efficacy as a solvent, intermediate, or formulation component is fundamentally dictated by its solubility in different media. A thorough understanding of its solubility profile is paramount for:

-

Optimizing Reaction Conditions: In chemical synthesis, selecting a solvent in which reactants, including this compound, are sufficiently soluble is critical for achieving optimal reaction rates and yields.

-

Formulation Development: In the pharmaceutical and cosmetic industries, this compound may be used as an excipient, emollient, or viscosity-modifying agent. Knowledge of its solubility is essential for creating stable and homogenous formulations.

-

Purification Processes: Techniques such as crystallization and extraction rely on solubility differences to separate and purify compounds. A clear understanding of this compound's solubility behavior is crucial for designing efficient purification protocols.

This guide aims to provide a detailed exploration of the factors influencing the solubility of this compound and to equip the reader with both theoretical knowledge and practical methodologies.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative reflection of the intermolecular forces between the solute and solvent molecules. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

This compound possesses a dual nature: a polar hydroxyl (-OH) group capable of hydrogen bonding and a long, nonpolar dodecyl chain (C₁₂H₂₅-). This amphiphilic character dictates its solubility in different types of organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors.[1] The hydroxyl group of this compound can form strong hydrogen bonds with these solvents, promoting solubility.[2][3]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a dipole moment but lack an O-H or N-H bond, meaning they can act as hydrogen bond acceptors but not donors. The polar hydroxyl group of this compound can interact with the partial negative charge on the solvent molecule (e.g., the oxygen in acetone's carbonyl group), leading to dipole-dipole interactions that facilitate dissolution.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack a significant dipole moment and interact primarily through weak London dispersion forces. The long, nonpolar hydrocarbon tail of this compound is structurally similar to these solvents. The dominant intermolecular forces are van der Waals interactions, leading to good solubility.[4]

The general trend is that as the carbon chain length of an alcohol increases, its solubility in polar solvents like water decreases, while its solubility in nonpolar solvents increases.[5]

Molecular Interactions at Play

The solubility of this compound is a direct consequence of the interplay between different intermolecular forces.

-

Hydrogen Bonding: The strongest of the intermolecular forces for this compound, occurring between its hydroxyl group and polar protic solvents.[1]

-

Dipole-Dipole Interactions: Occur between the polar hydroxyl group of this compound and polar aprotic solvents.

-

London Dispersion Forces: The primary forces of attraction between the nonpolar alkyl chain of this compound and nonpolar solvents. These forces increase with the size of the molecule.

The following diagram illustrates the primary intermolecular interactions between this compound and different solvent types.

Caption: Intermolecular forces governing this compound solubility.

Quantitative Solubility of this compound

While theoretical principles provide a qualitative understanding, quantitative data is essential for practical applications. The following table summarizes the solubility of this compound in a variety of organic solvents at 25°C.

| Solvent Category | Solvent | Chemical Formula | Solubility at 25°C (g/L) |

| Polar Protic | Ethanol | C₂H₅OH | 5483.35 |

| Methanol | CH₃OH | 3079.06 | |

| Isopropanol | C₃H₈O | 7729.39 | |

| n-Propanol | C₃H₈O | 6074.81 | |

| n-Butanol | C₄H₁₀O | 6373.87 | |

| Polar Aprotic | Acetone | CH₃COCH₃ | 6784.89 |

| Ethyl Acetate | CH₃COOC₂H₅ | 5169.1 | |

| Acetonitrile | CH₃CN | 2157.25 | |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 2415.07 | |

| Tetrahydrofuran (THF) | C₄H₈O | 12145.49 | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 4130.14 | |

| Nonpolar | n-Hexane | C₆H₁₄ | 7237.84 |

| Toluene | C₇H₈ | 1499.82 | |

| Cyclohexane | C₆H₁₂ | 5719.87 | |

| Dichloromethane | CH₂Cl₂ | 4814.84 | |

| Chloroform | CHCl₃ | 5219.28 |

Analysis of Solubility Data:

The data reveals several key trends:

-

High Solubility in Alcohols: this compound exhibits very high solubility in short-chain alcohols like ethanol, isopropanol, and n-butanol. This is attributed to the strong hydrogen bonding between the hydroxyl groups of the solute and the solvent. The slight variations among these alcohols can be attributed to the balance between their polarity and the size of their alkyl chains.

-

Excellent Solubility in Polar Aprotic Solvents: Solvents like acetone and THF are also excellent solvents for this compound, with THF showing exceptionally high solvating power. This is due to strong dipole-dipole interactions and the ability of these solvents to effectively solvate the polar head of the alcohol.

-

Strong Solubility in Nonpolar Solvents: The long hydrocarbon tail of this compound drives its high solubility in nonpolar solvents like n-hexane and cyclohexane through London dispersion forces.

-

Lower Solubility in Highly Polar or Aromatic Solvents: While still soluble, the solubility in toluene and acetonitrile is comparatively lower. In the case of toluene, the aromatic ring's electron cloud may have specific interactions. For acetonitrile, its high polarity and linear structure might not be as effective in solvating the bulky, nonpolar portion of this compound.

Experimental Protocol for Determining this compound Solubility

For novel or proprietary solvent systems, experimental determination of solubility is often necessary. The following protocol outlines a reliable method for this purpose. This protocol is based on the principle of creating a saturated solution at a specific temperature and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for 24-48 hours with continuous agitation to ensure saturation is reached.

-

-

Separation of the Saturated Solution:

-

After equilibration, visually confirm the presence of undissolved this compound.

-

Centrifuge the vial at a moderate speed to pellet the excess solid.

-

Carefully draw the clear supernatant into a syringe, avoiding any disturbance of the solid pellet.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. This step removes any fine, suspended particles.

-

-

Quantification of this compound:

-

Prepare a series of standard solutions of this compound in the same solvent at known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., GC-FID).

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by a balance of hydrogen bonding, dipole-dipole interactions, and London dispersion forces. Its amphiphilic nature allows for high solubility in a wide array of solvents, from polar alcohols to nonpolar alkanes. The quantitative data and experimental protocol provided in this guide offer valuable tools for scientists and researchers working with this important fatty alcohol. A thorough understanding and accurate measurement of its solubility are critical for harnessing its full potential in various scientific and industrial applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-dodecanol. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-dodecanol. Retrieved from [Link]

-

Quora. (2016, April 1). Why does the solubility of alcohol in hexane increase as length of hydrocarbon chain increases? Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Scent.vn. (n.d.). This compound (CAS 10203-28-8): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Khan Academy. (n.d.). Hydrogen bonding. Retrieved from [Link]

-

Purdue University. (n.d.). Intermolecular Forces. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 3). 13.9: Physical Properties of Alcohols; Hydrogen Bonding. Retrieved from [Link]

-

Michael Di Maso, et al. (2019, July 8). 02.02 Hydrogen Bonding in Alcohols. YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Dodecan-2-ol: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dodecan-2-ol

This compound (C₁₂H₂₆O) is a secondary alcohol characterized by a twelve-carbon chain with a hydroxyl group at the second position.[1] Its utility spans multiple industries, including roles as a surfactant, emulsifier, and lubricant in cosmetics and detergents.[2] Furthermore, it serves as a crucial chemical intermediate in the synthesis of more complex molecules and has demonstrated antimicrobial properties.[2][3] For professionals in drug development, understanding the precise physical properties of such compounds is paramount for formulation, purification, process control, and ensuring the stability and efficacy of final products. The melting and boiling points are fundamental thermal characteristics that dictate storage conditions, handling procedures, and potential applications.

Core Physical Properties of this compound

The melting and boiling points are critical indicators of a substance's purity and are influenced by intermolecular forces, molecular weight, and ambient pressure. This compound, with its hydroxyl group, is capable of hydrogen bonding, which significantly elevates its boiling point compared to non-polar compounds of similar molecular weight.

Table 1: Key Physical and Thermal Properties of this compound

| Property | Value | Conditions | Source(s) |

| Melting Point | 17.00 to 19.00 °C | @ 760.00 mm Hg | [4] |

| 19 °C | Not Specified | [3][5] | |

| Boiling Point | 249.00 to 250.00 °C | @ 760.00 mm Hg | [3][4] |

| 249 °C | Not Specified | [5] | |

| Molecular Weight | 186.33 g/mol | [1] | |

| Density | 0.829 g/mL | @ 20 °C | [3] |

| Flash Point | > 110.00 °C | [4] | |

| Water Solubility | 16.18 mg/L (estimated) | @ 25 °C | [4] |

Note: The ranges provided for melting and boiling points reflect typical experimental observations and can be influenced by minor impurities or slight variations in atmospheric pressure.

Experimental Determination of Thermal Properties

The precise determination of melting and boiling points is a cornerstone of chemical characterization. The methodologies outlined below are standard in research and quality control laboratories, designed to yield accurate and reproducible results.

Workflow for Thermal Characterization of this compound

Sources

A Guide to the Spectroscopic Characterization of Dodecan-2-ol: IR and NMR Analysis

Abstract

This technical guide provides an in-depth analysis of the spectral data for Dodecan-2-ol (C₁₂H₂₆O), a secondary alcohol of significant interest in various chemical and pharmaceutical applications. For researchers, scientists, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This document offers a detailed exploration of the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra of this compound. Beyond presenting raw data, this guide explains the causal relationships between molecular structure and spectral features, outlines field-proven experimental protocols, and provides a framework for confident spectral interpretation.

Introduction: The Need for Rigorous Structural Elucidation

This compound is a long-chain secondary alcohol whose physical and chemical properties are dictated by its precise molecular structure. Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive "fingerprint" of a molecule's architecture. Infrared (IR) spectroscopy reveals the presence of specific functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework in exquisite detail.

This guide is structured to provide a comprehensive understanding of these techniques as applied to this compound, moving from the foundational principles to detailed spectral interpretation. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure trustworthiness and scientific integrity.

Molecular Structure of this compound

To facilitate a clear discussion of the NMR data, the carbon atoms of this compound are numbered systematically as shown in the diagram below. This numbering convention will be used to assign specific signals in the ¹H and ¹³C NMR spectra to their corresponding atoms within the molecule.

Caption: Molecular structure of this compound with carbon numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

3.1. The Causality Behind IR Absorption

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of radiation absorbed is specific to the bond type and its environment. In this compound, the key functional groups—the hydroxyl (-OH) group and the alkyl (C-H, C-C) backbone—give rise to characteristic, high-intensity absorption bands. The O-H bond is highly polar, and its stretching vibration causes a significant change in the molecular dipole moment, resulting in a very strong IR peak.[1] Furthermore, in a condensed phase (like a neat liquid), extensive intermolecular hydrogen bonding occurs between the hydroxyl groups of adjacent molecules.[1] This hydrogen bonding weakens the O-H bond, lowering its vibrational frequency and causing the absorption band to become exceptionally broad.[1][2][3]

3.2. Experimental Protocol: Acquiring the IR Spectrum

A reliable IR spectrum of liquid this compound can be obtained efficiently using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer. This technique requires minimal sample preparation and provides high-quality data.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) absorptions.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The instrument software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum (Absorbance vs. Wavenumber).

Caption: Workflow for acquiring an ATR-FTIR spectrum.

3.3. Interpretation of the this compound IR Spectrum

The IR spectrum is dominated by three key regions that confirm the molecule's identity.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity & Shape | Rationale |

| 3600 - 3200 | O-H stretch (H-bonded) | Strong, Very Broad | Confirms the presence of the hydroxyl group engaged in intermolecular hydrogen bonding.[2][4] |

| 2955 - 2850 | C(sp³)-H stretch | Strong, Sharp | Characteristic of the numerous methyl (CH₃) and methylene (CH₂) groups in the dodecyl chain. |

| ~1120 | C-O stretch | Strong, Sharp | The position is indicative of a secondary alcohol. Primary alcohols absorb closer to 1050 cm⁻¹.[2][4] |

Source: Data synthesized from NIST Chemistry WebBook and general spectroscopic principles.[2][4][5][6]

The most unambiguous feature is the intense, broad absorption centered around 3350 cm⁻¹, which is the hallmark of an alcohol.[1] The strong C-O stretch near 1120 cm⁻¹ further solidifies the assignment as a secondary alcohol.

¹H NMR Spectroscopy: Mapping the Proton Environment

4.1. The Causality Behind Chemical Shift and Coupling

¹H NMR spectroscopy provides detailed information about the number and connectivity of hydrogen atoms (protons). Protons in different electronic environments experience slightly different local magnetic fields, causing them to resonate at unique frequencies. This phenomenon is called the chemical shift (δ), measured in parts per million (ppm). Protons near electronegative atoms, like the oxygen in this compound, are "deshielded" and resonate at a higher chemical shift (further downfield).[7][8] Additionally, the magnetic field of a proton influences the nuclei of adjacent protons, an interaction known as spin-spin coupling. This coupling splits a single resonance into a multiplet, with the splitting pattern revealing the number of neighboring protons.

4.2. Experimental Protocol: Acquiring the ¹H NMR Spectrum

Quantitative and high-resolution ¹H NMR spectra require careful sample preparation and parameter selection.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Parameter Selection: For a standard ¹H spectrum, the following acquisition parameters are recommended for small molecules on a 400-500 MHz spectrometer.[9][10]

-

Pulse Angle: 30-45°. A 30° pulse allows for shorter relaxation delays while maintaining good quantitative accuracy.[10]

-

Acquisition Time (AQ): ~3-4 seconds. This ensures sufficient data point resolution to resolve fine coupling patterns.[9][10]

-

Relaxation Delay (D1): 1.5-2.0 seconds. This delay allows for partial relaxation of the protons between scans, which is crucial for accurate integration.[10]

-

Number of Scans (NS): 8 to 16 scans. Co-adding scans improves the signal-to-noise ratio, which scales with the square root of the number of scans.[11]

-

-

Data Processing: The collected Free Induction Decay (FID) is Fourier transformed. A line-broadening factor of ~0.3 Hz is typically applied to improve the signal-to-noise ratio without significantly sacrificing resolution.[10]

4.3. Interpretation of the this compound ¹H NMR Spectrum

The ¹H NMR spectrum of this compound shows distinct signals for each unique proton environment.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-1 (-CH₃ ) | ~1.19 | Doublet (d) | 3H | This methyl group is coupled to the single proton on C-2 (n+1 = 2), resulting in a doublet. |

| H-2 (-CH OH-) | ~3.78 | Multiplet (m) | 1H | This methine proton is deshielded by the adjacent oxygen atom. It is coupled to the 3 protons on C-1 and the 2 protons on C-3 (3+2=5 neighbors), theoretically producing a sextet, often observed as a complex multiplet.[3][12] |

| H-3 to H-11 (-(CH₂ )₉-) | ~1.25 - 1.45 | Broad Multiplet | 18H | The protons on the long alkyl chain are in similar chemical environments, leading to heavily overlapping signals in the standard alkane region.[7] |

| H-12 (terminal -CH₃ ) | ~0.88 | Triplet (t) | 3H | This terminal methyl group is coupled to the two protons on the adjacent C-11 methylene group (n+1 = 3), resulting in a triplet. |

| -O H** | Variable (~1.5 - 2.5) | Broad Singlet (s) | 1H | The chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet due to rapid chemical exchange and does not show coupling. This peak disappears upon shaking the sample with D₂O.[12][13] |

Source: Predicted values and data synthesized from the Spectral Database for Organic Compounds (SDBS) and other sources.[7][8][12][14]

Caption: Key ¹H-¹H spin-spin coupling interactions in this compound.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

5.1. The Causality Behind ¹³C Chemical Shifts

¹³C NMR spectroscopy detects the ¹³C isotope, which has a natural abundance of only 1.1%. The resulting spectra provide a direct map of the carbon backbone. As with protons, the chemical shift of a carbon nucleus is highly sensitive to its electronic environment. The electronegative oxygen atom strongly deshields the carbon it is attached to (C-2), shifting its resonance significantly downfield compared to the other alkane carbons.[15][16] Spectra are typically acquired with proton decoupling, which collapses all C-H coupling, causing each chemically unique carbon to appear as a single sharp line. This greatly simplifies the spectrum.

5.2. Experimental Protocol: Acquiring the ¹³C NMR Spectrum

Due to the low natural abundance and lower magnetogyric ratio of ¹³C, longer acquisition times are necessary compared to ¹H NMR.[17]

Step-by-Step Methodology:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. Higher concentrations (~50-100 mg) can reduce acquisition time.

-

Parameter Selection: A proton-decoupled ¹³C experiment on a 400-500 MHz spectrometer would use parameters such as:

-

Pulse Program: A pulse program with proton decoupling during acquisition (e.g., zgpg30 or zgdc30) is standard.[18]

-

Pulse Angle: A 30° flip angle is commonly used to allow for faster pulsing, as ¹³C relaxation times (T₁) can be long.[18]

-

Acquisition Time (AQ): ~1.0-1.5 seconds.[18]

-

Relaxation Delay (D1): ~2.0 seconds. This delay, combined with proton irradiation, helps build up the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.[18]

-

Number of Scans (NS): 128 to 1024 scans or more, depending on the sample concentration. The experiment may take from several minutes to over an hour.[18]

-

5.3. Interpretation of the this compound ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 12 distinct signals, one for each unique carbon atom.

| Assignment | Chemical Shift (δ, ppm) | Rationale |

| C-2 (-C HOH-) | ~68.2 | The most downfield signal in the aliphatic region due to the strong deshielding effect of the directly attached oxygen atom.[12][19][20] |

| C-3 | ~39.5 | The second-most deshielded methylene carbon, being β to the oxygen. |

| C-1 | ~23.4 | The methyl group adjacent to the hydroxyl-bearing carbon. |

| C-4 | ~25.9 | The chemical shift is influenced by its γ-position relative to the hydroxyl group. |

| C-5 to C-10 | ~22.7 - 31.9 | These methylene carbons in the middle of the chain have very similar electronic environments, resulting in a cluster of closely spaced peaks. |

| C-11 | ~22.7 | One of the most upfield methylene carbons, far from the influence of the oxygen. |

| C-12 (terminal -C H₃) | ~14.1 | The terminal methyl group is the most shielded carbon, appearing at the highest field (lowest ppm value).[15] |

Source: Predicted values and data synthesized from the Spectral Database for Organic Compounds (SDBS) and other chemical databases.[15][19][20][21]

For unambiguous assignment, advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, confirming the assignments of the carbon types.[22][23]

Conclusion